Comparative Inhibition of Human Thymidine Phosphorylase (TP)
In a direct comparison using human uterine tumor tissue, 4,6-dihydroxy-5-nitropyrimidine demonstrated competitive inhibition of thymidine phosphorylase (TP) with a Ki value of 0.021 mM [1]. While 5-nitrouracil, 5-bromouracil, and 5-fluorouracil also act as competitive inhibitors of TP [1], the Ki value for 5-bromouracil (0.0011 mM) indicates it is approximately 19-fold more potent, and 5-nitrouracil (0.0051 mM) is about 4-fold more potent than the target compound [1]. This data allows for a precise understanding of the relative potency of this compound compared to other well-studied TP inhibitors, enabling rational selection for specific assay requirements where a moderate inhibitory potency is desired or where the unique selectivity profile of this compound (see Evidence Item 2) is a more critical factor.
| Evidence Dimension | Inhibition constant (Ki) for Thymidine Phosphorylase |
|---|---|
| Target Compound Data | Ki = 0.021 mM |
| Comparator Or Baseline | 5-Bromouracil (Ki = 0.0011 mM), 5-Nitrouracil (Ki = 0.0051 mM), 5-Fluorouracil (Ki = 0.043 mM) |
| Quantified Difference | ~19-fold less potent than 5-bromouracil, ~4-fold less potent than 5-nitrouracil, ~2-fold more potent than 5-fluorouracil |
| Conditions | Human uterine tumor tissue (Homo sapiens), 0.1 mM inhibitor concentration, competitive inhibition mode |
Why This Matters
This quantitative Ki value allows researchers to benchmark 4,6-dihydroxy-5-nitropyrimidine's potency against standard TP inhibitors, facilitating its selection for assays where its moderate inhibition is optimal.
- [1] Miszczak-Zaborska, E., & Wozniak, K. (1997). The activity of thymidine phosphorylase obtained from human uterine leiomyomas and studied in the presence of pyrimidine derivatives. Zeitschrift für Naturforschung C, 52(9-10), 670–675. View Source
